2,3,7,8-Tetramethoxydibenzofuran
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Description
2,3,7,8-Tetramethoxydibenzofuran is a chemical compound with the molecular formula C16H16O5 . It has a molecular weight of 288.3 .
Synthesis Analysis
The synthesis of 2,3,7,8-Tetramethoxydibenzofuran involves heating 2,2′-diiodo-4,5,4′,5′-tetramethyldiphenyl ether with copper powder or oxidation of 2,2′-dilithio-4,5,4′,5′-tetramethyldiphenyl ether .Molecular Structure Analysis
The molecular structure of 2,3,7,8-Tetramethoxydibenzofuran is represented by the InChI code: 1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 .Chemical Reactions Analysis
The reaction mechanisms of 2,3,7,8-Tetramethoxydibenzofuran have been studied theoretically . The CH radical can attack the C–X (X = C, Cl, H, O) bonds of TCDF via the insertion modes, resulting in the formation of 13 products .Safety And Hazards
Future Directions
The future directions for research on 2,3,7,8-Tetramethoxydibenzofuran could involve further investigation into its reactivity, synthesis, and potential applications. Theoretical insights into the reaction mechanisms between 2,3,7,8-tetrachlorodibenzofuran and the methylidyne radical could provide a better understanding of the reactivity of the CH radical toward organic pollutants analogous to TCDF in the atmosphere .
properties
IUPAC Name |
2,3,7,8-tetramethoxydibenzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-17-13-5-9-10-6-14(18-2)16(20-4)8-12(10)21-11(9)7-15(13)19-3/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGYWIWIIDEXTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC(=C(C=C3O2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506496 |
Source
|
Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,7,8-Tetramethoxydibenzofuran | |
CAS RN |
109881-52-9 |
Source
|
Record name | 2,3,7,8-Tetramethoxydibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00506496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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